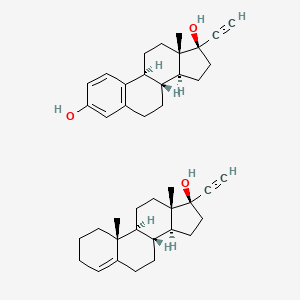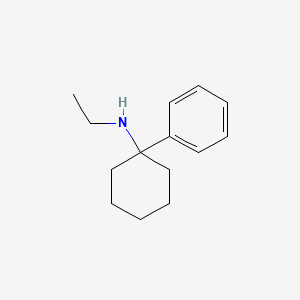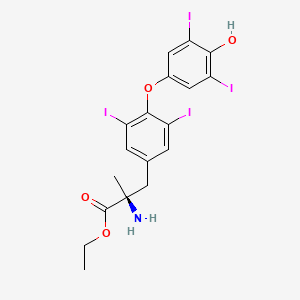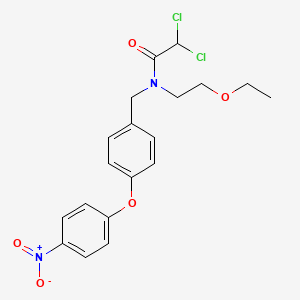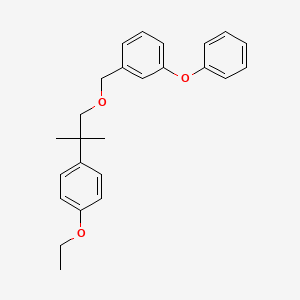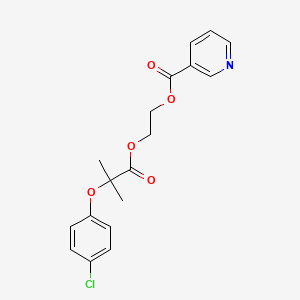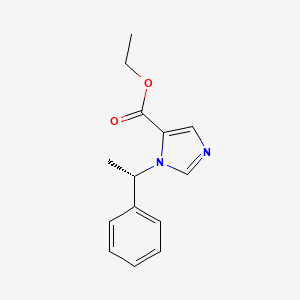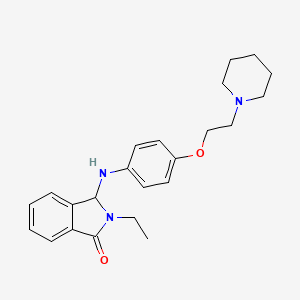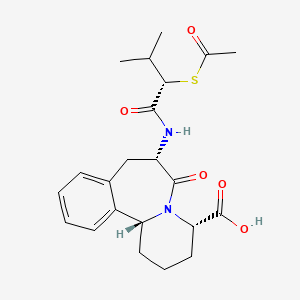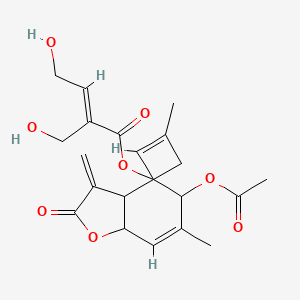
Eucannabinolide
Overview
Description
Eucannabinolide is a novel sesquiterpene lactone isolated from the plant Eupatorium cannabinum Linn. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of triple-negative breast cancer (TNBC). This compound has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in cancer cell proliferation and metastasis .
Mechanism of Action
Target of Action
Hiyodorilactone A, also known as Eucannabinolide, primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a STAT3 inhibitor . It suppresses the activation of STAT3 at tyrosine 705, inhibits its translocation to the nucleus, and decreases its DNA binding capacity . This inhibition disrupts the normal functioning of STAT3, leading to changes in the transcription of genes regulated by this transcription factor .
Biochemical Pathways
The inhibition of STAT3 can lead to downstream effects such as the suppression of cell growth and induction of apoptosis .
Result of Action
This compound has been shown to suppress the growth, metastasis, and breast cancer stem cell-like traits of triple-negative breast cancer (TNBC) via inactivation of STAT3 . By inhibiting STAT3, this compound disrupts the transcription of genes that promote cancer cell survival and proliferation, leading to the suppression of cancer growth .
Biochemical Analysis
Biochemical Properties
Eucannabinolide is a STAT3 inhibitor . It suppresses STAT3 activation at tyrosine 705, inhibits its translocation to the nucleus, and decreases its DNA binding capacity . This interaction with the STAT3 protein plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. It suppresses the growth, metastasis, and BCSCS-like traits of triple-negative breast cancer (TNBC) via inactivation of STAT3 . This indicates that this compound influences cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STAT3 protein. It suppresses STAT3 activation at tyrosine 705, inhibits its translocation to the nucleus, and decreases its DNA binding capacity . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Metabolic Pathways
Given its interaction with the STAT3 protein, it can be inferred that it may be involved in pathways related to cell signaling and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucannabinolide can be synthesized through various methods, including the emulsification-diffusion method. In this process, sesquiterpene lactones such as this compound are loaded into polylactic acid nanoparticles. The nanoparticles are stable, homogenous, and spherical in shape, with high encapsulation efficiencies .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Eupatorium cannabinum Linn. The plant material is processed to isolate the sesquiterpene lactones, which are then purified and formulated for various applications. The use of nano-drug delivery systems has also been explored to enhance the bioavailability and efficacy of this compound .
Chemical Reactions Analysis
Types of Reactions: Eucannabinolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Eucannabinolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of sesquiterpene lactones.
Biology: The compound is studied for its effects on cellular processes, including cell viability, proliferation, and metastasis.
Medicine: this compound has shown promise as a therapeutic agent for the treatment of TNBC by inhibiting STAT3 activation. It is also being explored for its potential use in other cancer treatments and as an anti-inflammatory agent.
Comparison with Similar Compounds
Eucannabinolide is unique among sesquiterpene lactones due to its potent inhibitory effects on STAT3 activation. Similar compounds include:
Eupatoriopicrin: Another sesquiterpene lactone isolated from Eupatorium cannabinum Linn., known for its cytotoxic properties.
Alantolactone: A sesquiterpene lactone from Inula helenium L., known for its anti-inflammatory and anticancer properties.
Isoalantolactone: A derivative of alantolactone with similar biological activities.
This compound stands out due to its specific targeting of STAT3, making it a valuable compound for cancer research and therapy.
Properties
IUPAC Name |
[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPJAWWDSQFSQA-RTZOPMFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098813 | |
| Record name | 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38458-58-1 | |
| Record name | 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38458-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


